2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrano[3,2-c]chromene core, a nitrophenyl group, and an amino group. Its molecular formula is C18H10ClN3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, blocking their activity and leading to cell death. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is unique due to the presence of the chloro and nitro groups on the phenyl ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C19H10ClN3O5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C19H10ClN3O5/c20-13-6-5-9(23(25)26)7-11(13)15-12(8-21)18(22)28-17-10-3-1-2-4-14(10)27-19(24)16(15)17/h1-7,15H,22H2 |
InChI Key |
YFLFZJISCKNRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)O2 |
Origin of Product |
United States |
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